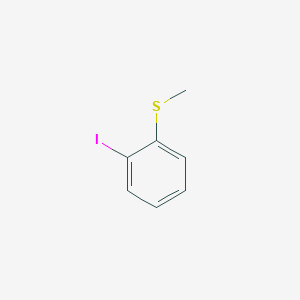

2-Iodothioanisole

Descripción

Significance and Research Context of Aryl Iodides in Organic Synthesis

Aryl iodides, the class of compounds to which 2-Iodothioanisole belongs, are organic molecules where an iodine atom is directly attached to an aromatic ring. ontosight.aifiveable.me These compounds are of paramount importance in organic chemistry due to their reactivity and adaptability in a multitude of chemical reactions. ontosight.ai The carbon-iodine bond in aryl iodides is relatively weak, making the iodine atom an excellent leaving group in various transformations. fiveable.me This characteristic is a key driver of their extensive use in the construction of complex molecular architectures. fiveable.me

The significance of aryl iodides is particularly evident in the realm of cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental to modern organic synthesis. ontosight.ai Aryl iodides are frequently employed as substrates in well-known and powerful cross-coupling methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. ontosight.ainih.gov These reactions have become indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

Furthermore, aryl iodides serve as precursors for the synthesis of hypervalent iodine compounds, which are important oxidizing agents in their own right. nih.gov The ability to introduce an iodine atom onto an aromatic ring provides a "handle" for further chemical modifications, highlighting the strategic importance of aryl iodides in multi-step synthetic sequences. ontosight.ai

Position of this compound as a Key Synthetic Precursor

Within the broader class of aryl iodides, this compound holds a distinct position as a key synthetic precursor. Its structure, featuring an iodine atom and a methylthio group in an ortho relationship on the benzene (B151609) ring, allows for unique and valuable chemical transformations. cymitquimica.com This specific arrangement of functional groups enables chemists to construct a variety of complex heterocyclic and polycyclic aromatic systems.

The presence of the thioether group, in addition to the reactive iodine, provides another site for chemical modification. This dual functionality makes this compound a particularly powerful building block for creating diverse molecular scaffolds. For instance, it is a common starting material for the synthesis of benzo[b]thiophenes, a class of sulfur-containing heterocycles with important biological and material properties. nih.govmdpi.com

The general synthetic utility of this compound is demonstrated in its application in various palladium-catalyzed coupling reactions. For example, it is used in Sonogashira coupling reactions with terminal alkynes to create 2-alkynylthioanisoles. nih.govunibo.it These intermediates can then undergo further cyclization reactions to yield a range of substituted benzo[b]thiophenes. nih.govmdpi.com

Table 1: Selected Applications of this compound in Synthesis

| Reaction Type | Reactant(s) | Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylthioanisole | nih.govunibo.it |

| Electrophilic Cyclization | 2-Alkynylthioanisole | I₂ | 3-Iodobenzo[b]thiophene (B1338381) | mdpi.com |

| Sulfinylation | SO₂ | Nickel Catalyst | Aryl Sulfinate | nih.gov |

Evolution of Research Paradigms Involving this compound

The research landscape involving this compound has evolved significantly over time, reflecting broader trends in organic synthesis. Initially, its use was likely focused on more classical organic transformations. However, with the advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, the utility of this compound as a synthetic precursor has expanded dramatically.

Early research may have focused on nucleophilic aromatic substitution reactions, where the iodine atom is displaced by a nucleophile. fiveable.me While still relevant, the development of catalytic methods has opened up a much wider range of possibilities for bond formation. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has become a central theme in modern organic chemistry, and this compound is a prime example of a substrate that has benefited from these advances. sigmaaldrich.com

Furthermore, the exploration of novel catalytic systems, such as the use of nickel electrocatalysis for the sulfinylation of aryl halides like this compound, demonstrates the ongoing innovation in the field. nih.gov These newer methods offer alternative reaction pathways and can provide access to novel chemical structures that were previously difficult to synthesize. The continuous development of new synthetic methodologies ensures that this compound will remain a relevant and valuable tool for chemists in the years to come.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZHSFWAPGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384246 | |

| Record name | 2-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33775-94-9 | |

| Record name | 2-Iodothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methylsulfanylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodothioanisole and Its Derivatives

Precursor Synthesis and Preparative Routes to 2-Iodothioanisole

Thioanisole-Based Iodination Strategies

Direct iodination of thioanisole (B89551) presents a straightforward approach to this compound. Various iodinating agents and conditions have been explored to achieve this transformation.

One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. acs.orgacs.org The reaction of thioanisole with NIS can lead to the formation of this compound. acs.orgacs.org Another approach utilizes a combination of iodine and an oxidizing agent, such as (diacetoxyiodo)benzene, to facilitate the iodination. acs.orgacs.org

Direct iodination of polyalkylbenzenes can also be achieved by transferring an iodine atom from iodoanisole in the presence of sulfuric acid. researchgate.net While direct iodination reactions can sometimes be challenging due to unfavorable equilibria, methods have been developed to overcome these limitations. uni.edu For instance, the use of iodine in combination with mercuric oxide in ethanol (B145695) has been reported for the iodination of anisole, a related compound. uni.edu

Table 1: Thioanisole-Based Iodination Strategies

| Iodinating Agent/System | Substrate | Product | Key Features | References |

| N-Iodosuccinimide (NIS) | Thioanisole | This compound | Direct iodination method. | acs.orgacs.org |

| Iodine / (Diacetoxyiodo)benzene | Thioanisole | This compound | One-pot synthesis from sulfides. | acs.orgacs.org |

| Iodoanisole / Sulfuric Acid | Polyalkylbenzene | Iodinated Polyalkylbenzene | Transfer iodination method. | researchgate.net |

| Iodine / Mercuric Oxide | Anisole | p-Iodoanisole | Direct iodination with good yield. | uni.edu |

Alternative Synthetic Pathways for this compound

Besides direct iodination of thioanisole, alternative synthetic routes provide access to this compound from different starting materials. These pathways can offer advantages in terms of substrate availability and regioselectivity.

One notable alternative involves the Sandmeyer reaction. numberanalytics.combyjus.comwikipedia.org This reaction facilitates the synthesis of aryl halides from aryl diazonium salts. numberanalytics.combyjus.comwikipedia.org In the context of this compound synthesis, 2-aminothiophenol (B119425) can be diazotized and subsequently treated with an iodide source, such as potassium iodide, in the presence of a copper(I) catalyst to yield the desired product. organic-chemistry.orgijpsonline.com The Sandmeyer reaction is a versatile tool for introducing a halogen into an aromatic ring and can be applied to a wide range of substrates. numberanalytics.combyjus.comwikipedia.org

Another synthetic strategy starts from 2-chloronitrobenzene. ijpsonline.com This multi-step synthesis involves the formation of di-(2-nitrophenyl)-disulphide, followed by reduction to 2-aminothiophenol, which can then be converted to this compound. ijpsonline.com A more direct, one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene using sodium sulfide (B99878) nonahydrate has also been reported, which offers a higher yield. ijpsonline.com

Catalytic Approaches in this compound Synthesis

This compound is a valuable building block in metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, nickel, and copper catalysts are commonly employed in these transformations.

Palladium-Catalyzed Coupling Reactions Utilizing this compound

Palladium catalysts are widely used to mediate a variety of coupling reactions involving this compound. These reactions include the Sonogashira, Heck, and Suzuki couplings.

The Sonogashira reaction , a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent application of this compound. colab.wsspbu.ruresearchgate.netacs.orgunibo.itnih.govdergipark.org.trresearchgate.netbeilstein-journals.orgwikipedia.orgpublish.csiro.aulibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. spbu.ruacs.orgunibo.itnih.govdergipark.org.trbeilstein-journals.orgwikipedia.orglibretexts.org The coupling of this compound with various terminal acetylenes provides access to a wide range of o-(1-alkynyl)thioanisole derivatives. acs.orgnih.gov These intermediates can then undergo electrophilic cyclization to form 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.orgnih.gov

Table 2: Palladium-Catalyzed Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Product | Yield | References |

| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI / Et₃N | o-(Phenylethynyl)thioanisole | ~Quantitative | acs.orgnih.gov |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | o-((Trimethylsilyl)ethynyl)thioanisole | ~Quantitative | acs.orgnih.gov |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | o-(1-Hexynyl)thioanisole | ~Quantitative | acs.orgnih.gov |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(2-(Methylthio)phenyl)prop-2-yn-1-ol | 72% | unibo.it |

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is another important palladium-catalyzed transformation. researchgate.netchemrxiv.orgmdpi.comwikipedia.orgresearchgate.net While specific examples detailing the Heck reaction with this compound are less common in the provided context, the general applicability of palladium catalysis to aryl iodides suggests its potential in this area. mdpi.comwikipedia.orgresearchgate.net

The Suzuki coupling , a cross-coupling reaction between an organoboron compound and an organohalide, is also a powerful tool in organic synthesis, although direct examples with this compound were not highlighted in the search results.

Nickel-Catalyzed Methodologies Involving this compound

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed Ullmann-type couplings have been developed for the synthesis of axially chiral biaryl compounds. While not directly involving this compound, this demonstrates the potential of nickel catalysis in related transformations.

Copper-Catalyzed Reactions with this compound

Copper-catalyzed reactions, particularly the Ullmann condensation, are valuable for forming carbon-heteroatom and carbon-carbon bonds. nih.govjk-sci.combyjus.comorganic-chemistry.org The Ullmann reaction typically involves the coupling of aryl halides in the presence of copper. jk-sci.combyjus.comorganic-chemistry.org

Copper(I) iodide (CuI) is a common co-catalyst in the palladium-catalyzed Sonogashira reaction of this compound, where it facilitates the formation of the copper acetylide intermediate. spbu.ruacs.orgunibo.itnih.govdergipark.org.trbeilstein-journals.orgwikipedia.orglibretexts.org Copper catalysis is also employed in Ullmann-type coupling reactions for the synthesis of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines from aryl iodides. nih.gov

Table 3: Copper-Catalyzed and Co-catalyzed Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | References |

| Sonogashira Coupling (Co-catalyst) | PdCl₂(PPh₃)₂ / CuI | This compound, Terminal Alkyne | o-(1-Alkynyl)thioanisole | spbu.ruacs.orgunibo.itnih.govdergipark.org.tr |

| Ullmann Coupling | CuI / L-proline | Aryl Iodide, Furo[2,3-d]pyrimidine | N-Aryl-furo[2,3-d]pyrimidine | nih.gov |

Photocatalytic Strategies for Transformations of this compound

Photocatalysis has become a powerful tool in organic synthesis, enabling transformations under mild conditions. Several strategies have been developed for the functionalization of this compound, leveraging visible light to initiate radical-mediated processes.

One notable strategy involves the synthesis of 2-substituted benzothiophenes. In a transition-metal-free approach, a combination of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO) acts as a superbase system that promotes the photoinduced intermolecular annulation of 2-halothioanisoles with terminal alkynes. researchgate.net When this compound is reacted with phenylacetylene under visible light irradiation in a KOH/DMSO system, 2-phenylbenzothiophene can be synthesized in high yield. researchgate.net Mechanistic studies, including electron spin resonance (ESR) and high-resolution mass spectrometry (HRMS), suggest a visible-light-driven single electron transfer (SET) process from the KOH/DMSO system to this compound. thieme-connect.com This generates an aryl radical, which then participates in the cyclization process. researchgate.netbeilstein-journals.org Notably, this compound demonstrates higher reactivity and provides better yields compared to its bromo or chloro analogues in these transformations, which is attributed to its greater stability after single-electron reduction. beilstein-journals.org

Another photocatalytic approach utilizes organic dyes, such as Eosin Y, to synthesize benzothiophenes. beilstein-journals.orgorganic-chemistry.org While a general method for the visible-light photoredox-catalyzed preparation of benzothiophenes using Eosin Y has been reported with o-methylthioaryl diazonium salts and alkynes, the principle can be extended to 2-halothioanisoles. beilstein-journals.org The photoexcited Eosin Y initiates a single-electron transfer, leading to the formation of a reactive aryl radical from the starting material. beilstein-journals.org

Furthermore, photocatalysis has been employed for the arylation of phosphines using this compound. In a visible-light-driven reaction, the arylation of diphenylphosphine (B32561) with various aryl iodides, including this compound, can be achieved. Interestingly, the use of ortho-substituted aryl iodides, with the exception of this compound, selectively produces phosphine (B1218219) products, presumably for steric reasons. uni-regensburg.de

Table 1: Photocatalytic Transformations of this compound

| Transformation | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzothiophene (B83047) Synthesis | This compound, Phenylacetylene | KOH/DMSO, Visible Light | 2-Phenylbenzothiophene | 95% | researchgate.net |

| Benzothiophene Synthesis | This compound, Phenylacetylene | t-BuOK/DMSO, Visible Light | 2-Phenylbenzothiophene | 41% | researchgate.net |

| Arylation of Phosphine | This compound, Diphenylphosphine | [Ir(dtbbpy)(ppy)2]PF6 or 3DPAFIPN, Visible Light | (2-(Methylthio)phenyl)diphenylphosphine / Phosphonium (B103445) Salt | Mixture of products | uni-regensburg.de |

Electrochemical Synthetic Methods

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. Recent research has highlighted the utility of electrochemical methods for the transformation of this compound.

Electrocatalytic Sulfinylation from this compound

A significant advancement in the functionalization of aryl halides is the development of nickel-electrocatalytic sulfinylation. This method allows for the simple and scalable synthesis of aryl sulfinates from aryl iodides and bromides using sulfur dioxide (SO2) as the sulfur source. encyclopedia.pubd-nb.infonih.govchemrxiv.org The reaction exhibits a broad scope and is particularly effective for substrates like this compound. d-nb.inforesearchgate.net

The optimized system for this transformation typically employs a pre-formed Ni(dtbpy)3Br2 complex (5 mol%) as the catalyst. d-nb.info The electrolysis is conducted in a standard potentiostat, such as an ElectraSyn 2.0, using a zinc anode and a nickel foam cathode. d-nb.info The reaction is carried out in acetonitrile (B52724) (CH3CN) with a stock solution of SO2 in dimethylacetamide (DMA) as the sulfur source. d-nb.info To facilitate the reaction and improve yields, additives such as N,N-diisopropylethylamine (DIPEA) and N-methylphthalimide (NMPI) are used, with tetra-n-butylammonium bromide (TBABr) serving as the electrolyte. d-nb.info

Table 2: Optimized Conditions for Electrocatalytic Sulfinylation of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | This compound | d-nb.inforesearchgate.net |

| Catalyst | 5 mol% Ni(dtbpy)3Br2 | d-nb.info |

| Sulfur Source | 2 equiv. SO2 in DMA (stock solution) | d-nb.info |

| Additives | 0.5 equiv. DIPEA, 0.5 equiv. NMPI | d-nb.info |

| Electrolyte | 3 equiv. TBABr | d-nb.info |

| Solvent | CH3CN/DMA (9:1) | d-nb.info |

| Electrodes | Zn anode, Ni foam cathode | d-nb.info |

| Current | 4 mA (5 mA cm-2) | d-nb.info |

| Charge Passed | 6 F/mol | d-nb.info |

| Product (after fluorination) | 2-(Methylthio)benzenesulfonyl fluoride (B91410) | d-nb.inforesearchgate.net |

| Yield (HPLC of sulfinate) | 63% | researchgate.net |

| Yield (isolated sulfonyl fluoride) | 60% | researchgate.net |

Electric-Field-Induced Reactivity Studies of this compound Analogues

The application of an external electric field (EEF) is an emerging strategy to influence and control chemical reactivity. mdpi.com While direct studies on this compound are nascent, research on analogous systems provides significant insights into the potential of this approach.

Computational studies have predicted that an EEF can influence the oxidative addition of aryl halides to transition metal centers, a key step in many cross-coupling reactions. mdpi.comresearchgate.netrsc.org This has been experimentally demonstrated in the homocoupling of aryl iodides, including the analogous compound 4-iodothioanisole (B1585971), using a nickel(0) olefin complex. encyclopedia.pub The reactivity of the otherwise kinetically inert complex was induced at room temperature by applying an external electric field in a scanning tunneling microscope break-junction (STM-BJ) environment. encyclopedia.pubrsc.org This highlights the potential of electric fields to modulate organometallic reactivity and enable transformations under milder conditions. encyclopedia.pub

The principle behind this phenomenon is that an applied electric field can stabilize the transition state of a reaction, thereby lowering the activation energy. pku.edu.cn For instance, in the oxidative addition of an aryl halide to a metal center, the electric field can stabilize the charge-separated character of the transition state. rsc.org

Furthermore, theoretical studies on thioanisole derivatives, such as 4-methoxythioanisole, have been conducted to understand their electronic properties and how they might be influenced by an external electric field. ijert.orgijert.org These computational analyses, often employing density functional theory (DFT), calculate properties like dipole moment and polarizability, which are crucial in predicting how a molecule will respond to an electric field. ijert.orgresearchgate.net Such studies lay the groundwork for designing and predicting the outcomes of electric-field-induced reactions involving this compound and its derivatives. The application of an EEF can alter molecular geometry, affect interatomic bonds, and even shift reaction pathways. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Iodothioanisole

Radical Reaction Pathways

Radical reactions offer a powerful avenue for forming complex molecules under mild conditions. 2-Iodothioanisole and its derivatives are key substrates in several radical-mediated transformations.

The initiation of radical reactions involving this compound often begins with a single-electron reduction step. In photocatalytic processes, the reaction of 2-iodothioanisoles can demonstrate better yields compared to their bromo or chloro counterparts. This enhanced reactivity is attributed to the greater fragmentation stability of the this compound radical anion formed after the single-electron reduction. beilstein-journals.orgbeilstein-journals.org

In nickel-electrocatalytic systems, such as the sulfinylation of aryl halides, the proposed mechanism involves the initial single-electron reduction of a species like sulfur dioxide (SO2). This is followed by the reduction of a Ni(II) complex to a low-valent nickel species. This activated nickel complex then undergoes oxidative addition with the aryl iodide, such as this compound, to proceed with the catalytic cycle. d-nb.info The propensity of the carbon-iodine bond in this compound to undergo this process makes it a valuable substrate in such transformations. This reactivity is leveraged in dual catalytic cycles where a photo-excited catalyst generates a radical that interacts with a nickel catalyst, which in turn reacts with the aryl iodide. beilstein-journals.orgbeilstein-journals.org

Derivatives of this compound, specifically 2-alkynylthioanisoles, are widely used in constructing benzothiophene (B83047) skeletons via radical cyclization. These precursors are typically synthesized through a Sonogashira coupling reaction between this compound and a terminal alkyne. researchgate.netrsc.org

A notable strategy involves the photoinduced radical cyclization of 2-alkynylthioanisoles with disulfides or diselenides, which can proceed efficiently under visible-light irradiation, often without the need for an external photocatalyst. acs.orgacs.org The mechanism is believed to initiate with the photolytic cleavage of the disulfide (Ar-S-S-Ar) bond to generate an arylthio radical (ArS•). This radical then adds to the alkyne moiety of the 2-alkynylthioanisole. The resulting vinyl radical intermediate undergoes an intramolecular cyclization, attacking the methylthio group and leading to the elimination of a methyl radical (•CH3) to form the final 3-arylthiobenzo[b]thiophene product. researchgate.netacs.org

Various radical cascade reactions involving 2-alkynylthioanisoles have been developed. For instance, a tert-butyl hydroperoxide (TBHP)-initiated radical cyclization with sulfinic acids leads to arylsulfonylated benzo[b]thiophenes. chim.it Similarly, visible-light-mediated reactions with sodium sulfinates in the presence of an oxidant can also yield 3-sulfonylated benzo[b]thiophenes. chim.it

Table 1: Examples of Photoinduced Radical Cyclization of 2-Alkynylthioanisoles with Diphenyl Disulfide Reaction conditions: 2-alkynylthioanisole (0.2 mmol), diphenyl disulfide (0.3 mmol), THF (2.0 mL), 5W blue LED (425 nm), Argon atmosphere, room temperature.

| Entry | R-group on Alkyne | Product | Yield |

| 1 | Phenyl | 2-Phenyl-3-(phenylthio)benzo[b]thiophene | 72% (with Ru(bpy)3Cl2) |

| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-3-(phenylthio)benzo[b]thiophene | 83% |

| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(phenylthio)benzo[b]thiophene | 85% |

| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)-3-(phenylthio)benzo[b]thiophene | 81% |

| Data sourced from The Journal of Organic Chemistry, 2023. acs.org |

Single-Electron Reduction Processes in this compound Transformations

Electrophilic Activation and Cyclization Studies

Electrophilic cyclization is another major pathway for the transformation of this compound derivatives, providing access to a range of substituted benzo[b]thiophenes.

Molecular iodine (I₂) is a highly effective electrophile for mediating the cyclization of 2-alkynylthioanisoles. nih.gov The generally accepted mechanism involves the coordination of iodine with the alkyne bond to form a three-membered iodonium (B1229267) ion intermediate. nih.govnih.gov The neighboring sulfur atom of the thioanisole (B89551) moiety then acts as an internal nucleophile, attacking the more sterically accessible carbon of the iodonium ring in a 5-exo-dig cyclization. This attack forms a cationic intermediate. Subsequently, a residual iodide ion in the solution abstracts the methyl group from the sulfonium (B1226848) cation, yielding the 3-iodobenzo[b]thiophene (B1338381) product and methyl iodide. nih.gov This methodology allows for the synthesis of 3-iodobenzo[b]thiophenes, which are valuable intermediates for further functionalization through cross-coupling reactions. nih.govresearchgate.net

This strategy has been expanded into one-pot iodocyclization/alkylation reactions, where the initially formed 3-iodobenzo[b]thiophene reacts in situ with a nucleophile, such as a 1,3-dicarbonyl compound, to generate more complex structures. nih.gov

Table 2: Iodine-Mediated Cyclization and Alkylation of 2-Alkynylthioanisoles with 1,3-Dicarbonyl Compounds Reaction conditions: 2-alkynylthioanisole (0.25 mmol), 1,3-dicarbonyl (0.3 mmol), I₂ (0.3 mmol), CH₃NO₂ (3 mL), 80 °C, 24 h.

| Alkyne Precursor (R group) | 1,3-Dicarbonyl Nucleophile | Product | Yield |

| Phenyl | Dibenzoylmethane | 2-Phenyl-3-(1,3-dioxo-1,3-diphenylpropan-2-yl)benzo[b]thiophene | 88% |

| Phenyl | 2,4-Pentadione | 3-(2-Phenylbenzo[b]thiophen-3-yl)pentane-2,4-dione | 60% |

| 4-Methoxyphenyl | Dibenzoylmethane | 2-(4-Methoxyphenyl)-3-(1,3-dioxo-1,3-diphenylpropan-2-yl)benzo[b]thiophene | 89% |

| 4-Methoxyphenyl | 2,4-Pentadione | 3-(2-(4-Methoxyphenyl)benzo[b]thiophen-3-yl)pentane-2,4-dione | 83% |

| Data sourced from PubMed Central. nih.gov |

While iodine is a common mediator, other electrophiles can, in principle, facilitate similar cyclizations. Bromine, for instance, is used in related transformations like the Bischler-Napieralski cyclization. In these reactions, a reagent like bromotriphenoxyphosphonium bromide activates an amide to form an iminoyl bromide. organic-chemistry.org This intermediate is highly susceptible to intramolecular electrophilic attack by an aromatic ring to form a cyclic product. The excellent leaving group ability of bromide enhances the reaction's efficiency. organic-chemistry.org Although direct examples of bromine mediating the cyclization of 2-alkynylthioanisoles were not prominent in the reviewed literature, the mechanistic principle of electrophilic activation by a halogen followed by intramolecular nucleophilic attack remains a cornerstone of heterocyclic synthesis.

Iodine-Mediated Cyclization Processes of this compound Derivatives

Oxidative Addition Mechanisms

Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, including cross-coupling and carbonylation processes. wikipedia.org This reaction involves the insertion of a metal center into a substrate bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

This compound, as an aryl iodide, is a prime substrate for oxidative addition to low-valent metal centers, particularly those of palladium and nickel. libretexts.orgnsf.gov The reactivity trend for aryl halides in oxidative addition is well-established: C-I > C-Br > C-OTf > C-Cl. libretexts.org This makes this compound highly reactive in catalytic cycles that depend on this step.

Mechanisms for oxidative addition can be concerted, or proceed via Sₙ2-type or radical pathways. libretexts.orglibretexts.org For aryl halides, a concerted mechanism involving an initial η²-coordination of the aromatic ring to the metal is often proposed. libretexts.org An Sₙ2-type mechanism involves nucleophilic attack by the metal center on the carbon atom, displacing the iodide. libretexts.org

Recent studies have shown that the oxidative addition of an aryl iodide like p-iodothioanisole to a Nickel(0) complex, which is otherwise kinetically inert under ambient conditions, can be induced by applying an external electric field. nsf.gov Furthermore, nickel-catalyzed reactions, such as the electrochemical sulfinylation of aryl iodides, are proposed to involve the oxidative addition of the C-I bond to a low-valent nickel species as a key step in the catalytic cycle. d-nb.info

Transition Metal Oxidative Addition in the Context of this compound Analogues

Oxidative addition is a fundamental step in many catalytic cycles, involving the insertion of a metal center into a substrate bond, which increases the metal's oxidation state and coordination number. wikipedia.orgnumberanalytics.comlibretexts.org For aryl halides like this compound, this process is crucial for initiating cross-coupling reactions. The mechanism of oxidative addition can vary and is broadly categorized into concerted, SN2-type, and radical pathways. wikipedia.orgnumberanalytics.comlibretexts.org

Concerted Mechanism: This pathway involves a three-membered transition state where the C-I bond of the aryl iodide interacts with the metal center simultaneously. wikipedia.orglibretexts.org It is common for non-polar substrates. numberanalytics.com

SN2-type Mechanism: In this stepwise process, the metal complex acts as a nucleophile, attacking the carbon atom of the C-I bond and displacing the iodide. wikipedia.orglibretexts.org This is often seen with polar, electrophilic substrates. wikipedia.org

Radical Mechanism: This pathway can involve single-electron transfer steps, leading to the formation of radical intermediates. numberanalytics.comnih.gov Recent studies on phosphine-ligated Ni(0) complexes have shown that the oxidative addition of aryl halides can proceed through both concerted and radical pathways, with the dominant mechanism depending on the electronic properties of the ligand and the aryl halide. nih.gov

Research on analogues provides valuable insights. A study on the oxidative addition of aryl iodides to bipyridyl-ligated gold(I) complexes revealed that, unlike with palladium, more electron-poor ligands and more electron-rich aryl iodides accelerate the reaction rate. d-nb.info This suggests that the electropositivity of the metal center is a key factor. d-nb.info In another example, the reaction of an analogue, 4-iodothioanisole (B1585971), with a Ni(0) complex was shown to be inert under ambient conditions, highlighting the kinetic barrier to oxidative addition that must be overcome. nsf.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating complex reaction mechanisms that are difficult to probe experimentally. sumitomo-chem.co.jp

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT allows for the calculation of the electronic structure of molecules, enabling the mapping of potential energy surfaces for chemical reactions. sumitomo-chem.co.jpuzh.ch This method has been widely applied to understand the mechanisms of reactions involving aryl halides. For example, DFT calculations were used to elucidate the transmetalation step in the Suzuki coupling reaction, estimating an activation Gibbs free energy of 24.8 kcal/mol. sumitomo-chem.co.jp

In the context of nickel-catalyzed reactions, DFT studies have provided deep insights. For the hydroarylation of alkenes, calculations revealed that the process is initiated by an Ar-Ni(II)-H species and identified the oxidative addition of the solvent as the turnover-limiting step. researchgate.net In another study on the nickel-catalyzed desymmetrizing cyclization of alkyne-tethered malononitriles, DFT was used to map the entire catalytic cycle, including transmetalation, alkyne insertion, and isomerization, identifying the cyano-group insertion as the stereo-determining step. pku.edu.cn DFT has also been used to explore distinct inner-sphere versus outer-sphere mechanisms for aldehyde deformylations by metal–dioxygen complexes, demonstrating its power in differentiating between competing pathways. nih.gov

Prediction of Transition States and Intermediates

A reaction mechanism is defined by the sequence of elementary steps, which proceed through high-energy, transient configurations known as transition states (TS) and may involve relatively stable, sometimes isolatable, species called intermediates. youtube.comyoutube.com A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. tau.ac.il Intermediates, by contrast, are local energy minima along the reaction path. youtube.com

Computational methods are crucial for locating and characterizing these fleeting structures. tau.ac.il

Locating Transition States: Methods like Quadratic Synchronous Transit (QST), specifically QST2 and QST3, are used in software like Gaussian to find a transition state structure between given reactant and product structures. tau.ac.ilnumberanalytics.comresearchgate.net The Berny algorithm is another optimization technique used for this purpose, which requires a good initial guess of the TS geometry. tau.ac.il

Verifying Transition States: Once a potential TS is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Mapping the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are then run to confirm that the identified transition state correctly connects the intended reactants and products (or intermediates). researchgate.net For a multi-step reaction with several transition states and intermediates, each step must be calculated and verified separately. researchgate.net

Correlation of Computational and Experimental Data in this compound Research

In research related to this compound analogues, this correlation is critical. The investigation into the electric-field-induced coupling of 4-iodothioanisole is a prime example. nsf.gov Computational studies had previously predicted that an EEF could promote the oxidative addition of aryl halides. rsc.orgresearchgate.net This theoretical prediction was directly tested and confirmed experimentally. nsf.gov The use of high-resolution mass spectrometry (HRMS) provided unambiguous experimental evidence for the formation of the biphenyl (B1667301) product under the influence of an electric field, which was absent otherwise. nsf.gov This directly corroborates the computational hypothesis that the electric field stabilizes the transition state of the oxidative addition step, thereby enabling the reaction. nsf.govrsc.org

Derivatization and Functionalization of 2 Iodothioanisole

Synthesis of Sulfur-Containing Heterocycles

The presence of both an iodine atom and a methylthio group in an ortho relationship makes 2-iodothioanisole an ideal starting material for the synthesis of fused sulfur heterocycles, most notably benzo[b]thiophenes.

A predominant and efficient method for constructing 2,3-disubstituted benzo[b]thiophenes commences with this compound. acs.orgacs.orgnih.gov The process is typically a two-step sequence involving an initial palladium-catalyzed Sonogashira coupling of this compound with a variety of terminal acetylenes. mdpi.comdergipark.org.tr This reaction yields an o-(1-alkynyl)thioanisole intermediate.

The subsequent and crucial step is an electrophilic cyclization of the o-(1-alkynyl)thioanisole derivative. acs.orgnih.gov This intramolecular reaction is promoted by various electrophiles, which attack the alkyne and facilitate the ring closure by the sulfur atom. Commonly employed electrophiles include molecular iodine (I₂), bromine (Br₂), and N-bromosuccinimide (NBS). acs.orgmdpi.com This methodology is applicable to a wide range of terminal acetylenes, including those with aryl, vinyl, and alkyl substituents, consistently producing excellent yields of the corresponding benzo[b]thiophenes. acs.orgnih.gov

A notable variation involves the use of (trimethylsilyl)acetylene in the initial coupling. The resulting 2-(trimethylsilyl)benzo[b]thiophenes can be formed when the cyclization is induced by I₂, NBS, or other sulfur and selenium electrophiles. acs.orgnih.gov However, if Br₂ is used as the electrophile in this specific case, the reaction yields 2,3-dibromobenzo[b]thiophene. acs.orgnih.gov

Furthermore, environmentally benign, one-pot strategies have been developed. One such method utilizes an iodine-mediated iodocyclization/alkylation process starting from 2-alkynylthioanisoles to generate a diverse range of 2,3-disubstituted benzo[b]thiophenes in high yields under moderate conditions. nih.gov Another one-pot approach involves the iodocyclization/oxidation of propargyl alcohols to create carbonyl-functionalized benzo[b]thiophenes. rsc.org

Table 1: Synthesis of 2,3-Disubstituted Benzo[b]thiophenes from this compound via Coupling and Electrophilic Cyclization

| Terminal Alkyne | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene (B144264) | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 94 | acs.org |

| 1-Hexyne | I₂ | 2-Butyl-3-iodobenzo[b]thiophene | 96 | acs.org |

| 3,3-Dimethyl-1-butyne | Br₂ | 3-Bromo-2-tert-butylbenzo[b]thiophene | 91 | acs.org |

| (Trimethylsilyl)acetylene | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 | acs.org |

| Phenylacetylene | NBS | 3-Bromo-2-phenylbenzo[b]thiophene | 95 | acs.org |

| Hept-1-yne | I₂ | 3-Iodo-2-pentylbenzo[b]thiophene | 95 | dergipark.org.tr |

The synthetic utility of this compound extends beyond simple benzo[b]thiophenes to more complex thiophene-containing structures. A key strategy involves the synthesis of 2-ethynylthioanisole as a pivotal intermediate. This is achieved through a palladium-catalyzed Sonogashira coupling between this compound and trimethylsilylacetylene, followed by desilylation with potassium carbonate. ias.ac.in

This terminal alkyne, 2-ethynylthioanisole, can then undergo further coupling reactions. For instance, its reaction with 2-iodothiophene, in the presence of a palladium catalyst at 0°C, yields 2-((thiophen-2-yl)ethynyl)thioanisole. ias.ac.in This intermediate is then subjected to an iodine-mediated electrophilic cyclization. The reaction with molecular iodine in dichloromethane (B109758) prompts an intramolecular ring closure, resulting in the formation of 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, a more complex thiophene (B33073) derivative. ias.ac.in This demonstrates how this compound can be a starting point for building intricate heterocyclic systems by sequentially adding complexity before the final cyclization step.

Benzo[b]thiophene Scaffolds from this compound Precursors

Formation of Organophosphorus Compounds

This compound also finds application as an aryl source in the synthesis of organophosphorus compounds, including both asymmetrical phosphines and phosphonium (B103445) salts.

Visible-light-driven photocatalysis has emerged as a mild and effective method for creating asymmetrical tertiary phosphines. uni-regensburg.deresearchgate.net In these reactions, this compound can be successfully employed as the arylating agent. uni-regensburg.deresearchgate.net Research has shown that while many iodobenzene (B50100) derivatives yield an undesirable mixture of phosphine (B1218219) and phosphonium salt products, certain ortho-substituted aryl iodides selectively furnish the desired phosphine. uni-regensburg.deresearchgate.net this compound is a notable exception among these substrates, as it also selectively yields the phosphine product, a behavior attributed to steric factors. uni-regensburg.deresearchgate.net This selective transformation makes it a valuable reagent for accessing specific asymmetrical phosphine structures under photocatalytic conditions. uni-regensburg.de

In the same visible-light-driven reactions used for phosphine synthesis, the formation of quaternary phosphonium salts is a common competing pathway. uni-regensburg.deresearchgate.net For many aryl iodides, these reactions produce mixtures of phosphine and phosphonium salt products, often in ratios between 1:1 and 2:1. uni-regensburg.deresearchgate.net While this compound tends to favor phosphine formation, the potential for phosphonium salt generation exists and is influenced by the reaction conditions and the photocatalyst used. uni-regensburg.de For example, switching from an iridium-based photocatalyst to an organic one like 3DPAFIPN can markedly improve the selectivity for phosphonium products with other aryl iodides, indicating that the reaction outcome can be tuned. uni-regensburg.de The generation of phosphonium salts typically proceeds through the reaction of a tertiary phosphine with an aryl halide. uni-regensburg.de

Asymmetrical Phosphine Synthesis Utilizing this compound

Sulfur Oxidation and Functional Group Transformations

The thioether moiety in this compound is amenable to oxidation, providing a route to compounds with the sulfur atom in higher oxidation states, such as sulfoxides and sulfones. These transformations are useful for creating new chiral reagents and other functional molecules.

One significant application involves the oxidation of this compound to create chiral sulfoximines, which are precursors to chiral hypervalent iodine reagents. thieme-connect.comthieme-connect.com The process involves the oxidation of this compound to the corresponding racemic sulfoximine (B86345), followed by chiral resolution. thieme-connect.comthieme-connect.com Further oxidation of these chiral iodoarene sulfoximines with an oxidant like sodium perborate (B1237305) can lead to the formation of cyclic chiral hypervalent iodine reagents. thieme-connect.com

Additionally, this compound can be converted to its corresponding sulfonyl derivative. An electrochemical method has been developed for the synthesis of sulfonyl fluorides from aryl halides. nih.gov In this process, this compound undergoes nickel electrocatalytic sulfinylation with sulfur dioxide to form a sulfinate intermediate, which can then be fluorinated to yield 2-iodophenylsulfonyl fluoride (B91410). nih.gov

Table 2: Oxidation and Functional Group Transformation of this compound

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. Oxidation to sulfoximine 2. Chiral resolution | Chiral (S)-S-(2-iodophenyl)-S-methylsulfoximine | thieme-connect.comthieme-connect.com |

| (S)-S-(2-iodophenyl)-S-methylsulfoximine | Sodium perborate | Cyclic chiral hypervalent iodine reagent | thieme-connect.com |

| This compound | 1. Ni-electrocatalysis, SO₂ 2. Fluorination | 2-Iodophenylsulfonyl fluoride | nih.gov |

Sulfinate Formation from this compound

Aryl sulfinates are key intermediates in organic synthesis, serving as precursors to a wide range of sulfur(IV) and sulfur(VI) functional groups. nih.gov A notable method for the synthesis of these intermediates from aryl halides is the nickel-electrocatalytic sulfinylation using sulfur dioxide (SO₂). nih.govresearchgate.net This electrochemical approach has been successfully applied to this compound for the formation of the corresponding sulfinate. nih.govwindows.net

The process involves an electrochemical reaction performed in acetonitrile (B52724) using a potentiostat, with a zinc anode and a nickel foam cathode. nih.gov The reaction is conducted under a nitrogen atmosphere. nih.gov Optimized conditions for the conversion of this compound to its sulfinate derivative have been established, demonstrating comparable efficacy to traditional palladium-based methods. nih.govwindows.net The reaction parameters, including the ligand, base, and additives, have been evaluated to maximize the yield of the sulfinate product. windows.net For instance, using 6,6′-dimethyl-2,2′-bipyridine (Me₂BPy) as a ligand in the nickel-catalyzed electrochemical process results in a high yield of the sulfinate. nih.govresearchgate.net

To facilitate isolation and quantification, the resulting sulfinate is often converted in situ to a more stable derivative, such as a sulfonyl fluoride. nih.gov The yield of the sulfinate formation can be determined by HPLC analysis. nih.govwindows.net

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Catalyst System | Nickel (Ni) |

| Method | Electrocatalysis |

| Sulfur Source | Sulfur Dioxide (SO₂) |

| Ligand | 6,6′-dimethyl-2,2′-bipyridine (Me₂BPy) |

| Anode | Zinc (Zn) |

| Cathode | Nickel (Ni) foam |

| Solvent | Acetonitrile (MeCN) |

| Product Yield (HPLC) | 63% |

Synthesis of Sulfonyl Fluorides, Sulfonamides, and Sulfones from this compound Derivatives

The sulfinate intermediate derived from this compound is a versatile precursor that can be converted into a variety of sulfur(VI) derivatives in a one-pot fashion. nih.govresearchgate.net This includes the synthesis of sulfonyl fluorides, sulfonamides, and sulfones. nih.gov

Sulfonamides and Sulfones: The synthetic utility of the sulfinate intermediate extends to the preparation of sulfonamides and sulfones. nih.gov The one-pot derivatization allows for the efficient synthesis of these important classes of compounds directly from the aryl halide precursor. nih.govresearchgate.net For example, the synthesis of a sulfone can be achieved by reacting the sulfinate intermediate with an alkylating agent like 4-methylbenzyl bromide. researchgate.net Similarly, sulfonamides can be prepared through established protocols starting from the sulfinate. nih.gov The oxidation of sulfides to sulfones is a common transformation, often employing oxidants like hydrogen peroxide or urea-hydrogen peroxide. organic-chemistry.org

| Derivative | Reagents | Yield | Reference |

|---|---|---|---|

| Sulfonyl Fluoride | TBAF (4 equiv), NCS (4 equiv) | 60% (isolated) | researchgate.net |

| Sulfone | 4-MeC₆H₄CH₂Br (2 equiv) | Not specified for this substrate | researchgate.net |

| Sulfonamide | General protocols available | Not specified for this substrate | nih.gov |

Chiral Sulfoximine Derivatives from this compound Oxidation

Chiral sulfoximines are an important class of compounds in medicinal chemistry and asymmetric synthesis, valued for their stereochemical stability. beilstein-journals.orgnih.gov this compound can be converted into chiral sulfoximine derivatives through an oxidation and resolution sequence. thieme-connect.comthieme-connect.com

The synthesis begins with the oxidation of this compound to the racemic S-methyl-S-(2-iodophenyl)sulfoximine. thieme-connect.com This transformation is achieved in a 68% yield. thieme-connect.com The resulting racemic sulfoximine is a yellow oil that solidifies upon standing. thieme-connect.com

To obtain the enantiomerically pure compound, a chiral resolution is performed using (+)-camphorsulfonic acid (CSA). thieme-connect.comthieme-connect.com This classical resolution method separates the enantiomers, affording the desired chiral sulfoximine derivative, (S)-S-methyl-S-(2-iodophenyl)sulfoximine. thieme-connect.comthieme-connect.com These chiral iodoarenes containing a sulfoximine moiety are robust and can serve as precursors for novel chiral hypervalent iodine reagents. thieme-connect.comthieme-connect.com

| Step | Starting Material | Product | Reagents/Conditions | Yield |

|---|---|---|---|---|

| Oxidation | This compound | rac-S-Methyl-S-(2-iodophenyl)sulfoximine | Standard oxidation procedure | 68% |

| Resolution | rac-S-Methyl-S-(2-iodophenyl)sulfoximine | (S)-S-Methyl-S-(2-iodophenyl)sulfoximine | (+)-Camphorsulfonic acid (CSA) | Not specified |

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₇H₇IS | Primary subject and starting material |

| Sulfur Dioxide | SO₂ | Reagent for sulfinylation |

| Zinc | Zn | Anode in electrolysis |

| Nickel | Ni | Catalyst and cathode material |

| Acetonitrile | C₂H₃N | Solvent |

| 6,6′-dimethyl-2,2′-bipyridine (Me₂BPy) | C₁₂H₁₂N₂ | Ligand for nickel catalyst |

| 2-(Methylthio)benzene-1-sulfonyl fluoride | C₇H₇FO₂S₂ | Product of fluorination |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | Fluoride source |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Oxidant |

| 4-Methylbenzyl bromide | C₈H₉Br | Reagent for sulfone synthesis |

| rac-S-Methyl-S-(2-iodophenyl)sulfoximine | C₇H₈INOS | Product of oxidation |

| (+)-Camphorsulfonic acid (CSA) | C₁₀H₁₆O₄S | Chiral resolving agent |

| (S)-S-Methyl-S-(2-iodophenyl)sulfoximine | C₇H₈INOS | Chiral product after resolution |

Applications of 2 Iodothioanisole in Advanced Organic Synthesis

Building Block for Pharmaceuticals and Agrochemicals

2-Iodothioanisole is a key precursor in the synthesis of various organic compounds with significant biological activity, finding applications in both the pharmaceutical and agrochemical industries. ukchemicalsuppliers.co.uklookchem.comechemi.com

Precursor in Drug Development and Medicinal Chemistry

In the realm of medicinal chemistry, this compound is utilized as a fundamental starting material for the creation of novel therapeutic agents. ukchemicalsuppliers.co.ukbuyersguidechem.com Its reactivity allows for its incorporation into complex molecular architectures, a critical step in the drug discovery and development process. ppd.com The compound's structure is particularly useful for synthesizing heterocyclic compounds, which are prevalent in many drug scaffolds. lookchem.com

One notable application is in the synthesis of benzo[b]thiophene derivatives. mdpi.com These sulfur-containing heterocyclic compounds are of great interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves a Sonogashira coupling of this compound with a terminal alkyne, followed by an electrophilic cyclization to form the benzo[b]thiophene core. mdpi.comunibo.itdergipark.org.tr This methodology provides a straightforward route to various substituted benzo[b]thiophenes, which can then be evaluated for their potential as antibacterial and antifungal agents. mdpi.com

Furthermore, this compound serves as a precursor for the synthesis of compounds with potential anti-inflammatory properties. Research has also explored its use in creating compounds that may act as inhibitors for specific enzymes, a common strategy in modern drug design. The development of new synthetic methods, such as electrochemical sulfinylation, further expands the utility of this compound in generating diverse molecular structures for pharmaceutical research. researchgate.net

Table 1: Examples of Pharmaceutical Precursors Synthesized from this compound

| Precursor | Synthetic Method | Potential Application |

|---|---|---|

| Benzo[b]thiophene derivatives | Sonogashira coupling and electrophilic cyclization | Antibacterial and antifungal agents mdpi.com |

| Substituted alkynes | Sonogashira coupling | Intermediates for various drug scaffolds unibo.itdergipark.org.tr |

| Sulfonyl fluorides | Electrochemical sulfinylation and fluorination | Building blocks for medicinal chemistry researchgate.net |

Synthesis of Pesticidal and Herbicidal Compounds

The agricultural sector also benefits from the chemical versatility of this compound. It is employed as a building block in the synthesis of compounds with pesticidal and herbicidal properties. lookchem.comgoogle.com The development of effective and selective pesticides is crucial for modern agriculture, and this compound provides a scaffold for creating new active ingredients. nih.govajol.info

The synthesis of novel herbicidal compounds is an area where this compound shows promise. researchgate.netmdpi.com By incorporating the this compound moiety into larger molecules, chemists can design new compounds that target specific biological pathways in weeds, potentially leading to the development of more effective and environmentally benign herbicides. frontiersin.orgnih.gov For instance, the synthesis of various heterocyclic compounds, a class known to exhibit a wide range of biological activities, can be achieved using this compound as a starting material. nih.gov

Materials Science Applications

Beyond its biological applications, this compound is a valuable precursor in the field of materials science, contributing to the development of advanced materials with unique optical and electronic properties. lookchem.combuyersguidechem.com

Liquid Crystal Material Production

While direct and extensive research specifically detailing the use of this compound in the production of liquid crystals is not widely documented in the provided search results, its role as a versatile organic building block suggests its potential utility in this field. The synthesis of complex organic molecules is fundamental to creating new liquid crystal materials, and the reactions enabled by this compound, such as cross-coupling reactions, are standard tools for constructing the rod-shaped or disc-shaped molecules often required for liquid crystalline behavior.

Precursor for Organic Semiconductors and Molecular Wires

A significant application of this compound in materials science is as a precursor for the synthesis of organic semiconductors and molecular wires. dntb.gov.ua Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cuhk.edu.hk The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. cleanenergywiki.orgkyoto-u.ac.jp

This compound is particularly useful in the synthesis of oligo(arylene-ethynylene) (OAE) type molecular wires. publish.csiro.au These are long, conjugated molecules capable of conducting electricity at the molecular scale. wikipedia.orgecust.edu.cn The synthesis of these wires often involves Sonogashira cross-coupling reactions, where this compound can be coupled with terminal alkynes to extend the conjugated system. publish.csiro.au The resulting thioether group can also serve as an anchor to connect the molecular wire to metal electrodes, a crucial aspect for creating functional molecular electronic devices. publish.csiro.au

Table 2: Synthesis of Molecular Wires Using this compound

| Product | Synthetic Method | Application |

|---|---|---|

| Oligo(arylene-ethynylene)s | Sonogashira cross-coupling | Molecular electronics publish.csiro.au |

| Thioether functionalized wires | In situ deprotection and cross-coupling | Molecular-scale conductors publish.csiro.au |

Development of Dyes

The structural features of this compound also make it a candidate for the synthesis of novel dyes. The development of new dyes is important for a variety of applications, from textiles to advanced optical materials. The ability to introduce different functional groups onto the aromatic ring through reactions involving the iodo and methylthio groups allows for the fine-tuning of the chromophore's properties, such as its absorption and emission wavelengths. While specific examples of dyes synthesized from this compound are not detailed in the provided search results, its role as a precursor to conjugated systems like benzo[b]thiophenes suggests its potential in creating colored compounds. mdpi.com

Catalysis and Catalytic Systems

The utility of this compound extends into the sophisticated realm of catalysis, where it serves as a crucial building block for the synthesis of complex molecules that function as catalysts themselves or are integral components of catalytic systems. Its unique structure, featuring both an iodo-group and a methylthio-group on a benzene (B151609) ring, allows for versatile chemical modifications, leading to the development of advanced catalytic materials.

Role in Homogeneous and Heterogeneous Catalysis

Catalysts are broadly classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. chemguide.co.uksavemyexams.com this compound primarily serves as a precursor in the synthesis of ligands and molecules used in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Homogeneous catalysis involves a catalyst in the same phase as the reactants, often in a solution. libretexts.org this compound is a key reactant in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netdergipark.org.tr In these reactions, this compound is coupled with terminal alkynes in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI, in a basic solvent like triethylamine (B128534) (Et3N). researchgate.netdergipark.org.tr The entire catalytic system is dissolved in a solvent like tetrahydrofuran (B95107) (THF), representing a classic example of homogeneous catalysis. dergipark.org.tr

The general scheme for such a reaction involves the reaction of this compound with an alkyne to yield a (methylthio)phenyl-alkyne derivative. These derivatives are not the catalysts themselves but are important intermediates for creating more complex molecules, including those with potential catalytic activity or applications in materials science. researchgate.netdergipark.org.tr For instance, the synthesis of N,N-dimethyl-4-((2-(methylthio)phenyl)ethinyl)aniline is achieved by the Sonogashira coupling of this compound and 4-ethynyl-N,N-dimethylaniline, catalyzed by a palladium complex. dergipark.org.tr This product can then be further modified to create advanced structures. dergipark.org.tr

While the direct application of this compound in heterogeneous catalysis—where the catalyst is in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants—is not extensively documented, the derivatives synthesized from it can be immobilized on solid supports to create heterogeneous catalysts. chemguide.co.uklibretexts.org This process, known as heterogenization, combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.

The table below summarizes a typical homogeneous catalytic system involving this compound for the synthesis of various organic intermediates.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product | Yield | Reference |

| This compound | Phenylacetylene (B144264) | PdCl2(PPh3)2 | CuI | Et3N/THF | Methyl(2-(phenylethynyl)phenyl)sulfane | 92% | dergipark.org.tr |

| This compound | 1-Ethynylnaphthalene | PdCl2(PPh3)2 | CuI | Et3N/THF | Methyl(2-(naphthalen-1-ylethynyl)phenyl)sulfane | Not specified | dergipark.org.tr |

| This compound | Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Et3N | (2-(Methylthio)phenyl)(trimethylsilyl)acetylene | 99% | researchgate.net |

| This compound | 4-Ethynyl-N,N-dimethylaniline | PdCl2(PPh3)2 | Not specified | Not specified | N,N-dimethyl-4-((2-(methylthio)phenyl)ethinyl)aniline | 89% | dergipark.org.tr |

Electrocatalytic Applications (e.g., Fuel Cells) of this compound Derived Structures

Electrocatalysis is a specific form of catalysis where the rate of an electrochemical reaction is enhanced at an electrode surface. mdpi.com Structures derived from this compound have shown significant promise as electrocatalysts, particularly in the development of anode materials for fuel cells. dergipark.org.trdergipark.org.tr Fuel cells are electrochemical devices that convert chemical energy directly into electrical energy with high efficiency and low environmental impact. mdpi.comnih.gov

Researchers have synthesized benzothiophene (B83047) derivatives starting from this compound for use as organic anode catalysts in fuel cells. dergipark.org.tr These organic-based catalysts are explored as cost-effective alternatives to noble metal catalysts. dergipark.org.tr The synthesis involves a Sonogashira coupling reaction with this compound, followed by an electrophilic cyclization to create the final benzothiophene structure. dergipark.org.tr

One study investigated the performance of various synthesized benzothiophene derivatives for hydrazine (B178648) electrooxidation. dergipark.org.tr The electrochemical activity was measured using techniques like cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS) in a solution of potassium hydroxide (B78521) and hydrazine. dergipark.org.tr The results indicated that these organic materials could serve as efficient anode catalysts in hydrazine fuel cells. dergipark.org.tr

In another significant application, a derivative of this compound was developed as an anode catalyst for glucose electrooxidation, which is relevant for biofuel cells. dergipark.org.tr The synthesized catalyst, (4-(3-iodobenzo[b]thiophen-2-yl)-N,N-dimethyllaniline, was tested for its electrocatalytic activity in a potassium hydroxide and glucose solution. dergipark.org.tr To enhance its performance, palladium metal was electrodeposited onto the organic catalyst, which increased the specific activity. dergipark.org.tr This highlights a hybrid approach where an organic structure derived from this compound serves as a support for a metal electrocatalyst.

The performance of these this compound-derived electrocatalysts is summarized in the tables below.

Performance in Hydrazine Electrooxidation

| Catalyst Designation | Maximum Current Density (mA/cm²) | Fuel Cell Application | Reference |

|---|

Performance in Glucose Electrooxidation

| Catalyst | Specific Activity (mA/cm²) | Fuel Cell Application | Reference |

|---|

These findings underscore the role of this compound as a versatile platform for designing advanced materials for energy applications, specifically in the field of electrocatalysis for fuel cells. whut.edu.cnmdpi.com

Spectroscopic and Analytical Characterization Techniques for 2 Iodothioanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 2-iodothioanisole and its derivatives. jchps.comresearchgate.net It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). researchgate.netorganicchemistrydata.org

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the molecular structure of this compound and its derivatives. researchgate.netrsc.orgethz.ch The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, allow for the precise assignment of each atom within the molecule's framework. libretexts.orglibretexts.org

For the related compound, 4-iodothioanisole (B1585971), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons and the methyl protons. The aromatic protons appear as two doublets, one at approximately 7.56-7.59 ppm and the other at 6.98-7.00 ppm. rsc.org The singlet for the methyl (S-CH₃) protons is observed at around 2.46 ppm. rsc.org

In the ¹³C NMR spectrum of 4-iodothioanisole, the carbon atoms of the benzene (B151609) ring and the methyl group resonate at characteristic chemical shifts. The reported values are approximately 138.80, 137.80, 128.46, 89.36, and 15.86 ppm. rsc.org These values correspond to the different carbon environments within the molecule. For instance, the peak at 15.86 ppm is characteristic of the methyl carbon. rsc.org

Derivatives of this compound exhibit predictable changes in their NMR spectra. For example, the synthesis of trimethyl((2-(methylsulfanyl)phenyl)ethynyl)silane from this compound results in new signals corresponding to the trimethylsilyl (B98337) group. rsc.org Similarly, the ¹H and ¹³C NMR spectra of various derivatives, such as those resulting from Sonogashira coupling reactions, provide crucial evidence for the successful modification of the parent molecule. unibo.it

Table 1: Representative ¹H and ¹³C NMR Data for Thioanisole (B89551) Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 4-Iodothioanisole | CDCl₃ | 7.59-7.56 (d, 2H), 7.00-6.98 (d, 2H), 2.46 (s, 3H) | 138.80, 137.80, 128.46, 89.36, 15.86 |

| 2-Iodobenzaldehyde | CDCl₃ | 10.07 (s, 1H), 7.96 (d, 1H), 7.89 (d, 1H), 7.47 (t, 1H), 7.29 (t, 1H) | 196.0, 140.8, 135.6, 135.3, 130.4, 128.9, 100.9 |

| (S)-N-Acetyl-S-(2-iodophenyl)-S-methylsulfoximine | CDCl₃ | 8.32 (dd, 1H), 8.12 (dd, 1H), 7.63–7.59 (m, 1H), 7.30–7.26 (m, 1H), 3.45 (s, 3H), 2.16 (s, 3H) | 179.8, 143.3, 140.9, 134.5, 131.5, 129.4, 91.6, 41.2, 26.5 |

Data sourced from multiple studies. rsc.orgd-nb.infothieme-connect.com

In-situ NMR for Reaction Monitoring and Mechanistic Insight

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic information. wisc.eduuni-regensburg.dewiley.com This method allows for the observation of reactants, intermediates, products, and byproducts directly in the reaction mixture as the transformation progresses. osf.ionih.gov

The application of in-situ NMR can be particularly insightful for reactions involving this compound, such as palladium-catalyzed carbonylations or other cross-coupling reactions. wiley.com By acquiring spectra at various time intervals, researchers can track the consumption of the starting material and the formation of the product, which is essential for optimizing reaction conditions like temperature, pressure, and catalyst loading. wiley.comnih.gov

For instance, in studies of photochemical reactions, an LED-based illumination device can be coupled with an NMR spectrometer to monitor the reaction's progress. nih.gov This setup allows for precise control over the irradiation and enables the study of light-induced transformations involving derivatives of this compound. nih.govresearchgate.net The ability to observe transient intermediates that may not be detectable through ex-situ analysis provides a deeper understanding of the reaction mechanism. wisc.edu In-situ NMR has been successfully used to investigate complex reaction cascades, helping to elucidate the roles of catalysts and the formation of key intermediates. researchgate.net

¹⁹F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly specific and sensitive analytical tool. wikipedia.orgrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and simplifies spectral interpretation. thermofisher.com

This technique is invaluable for confirming the incorporation of fluorine into the molecular structure and for studying the electronic effects of fluorine substitution. thermofisher.comnih.gov The chemical shifts in ¹⁹F NMR are sensitive to the local chemical environment, providing information about the position and nature of the fluorine-containing group. thermofisher.com Furthermore, spin-spin coupling between ¹⁹F and other nuclei, such as ¹H or other ¹⁹F atoms, can provide additional structural details. wikipedia.org The ability to perform ¹⁹F DOSY (Diffusion-Ordered Spectroscopy) NMR experiments also allows for the characterization of fluorinated polymers and other complex mixtures. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jchps.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound and its derivatives. nih.gov It provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. nih.gov This level of precision is often necessary to distinguish between compounds with the same nominal mass but different elemental compositions. lcms.cz

For example, in the characterization of a derivative of this compound, HRMS can confirm the presence of iodine and sulfur in the molecule by matching the experimental mass to the calculated exact mass. thieme-connect.com In a study on sulfur-based chiral iodoarenes, HRMS was used to confirm the elemental composition of a newly synthesized compound, with the calculated m/z for [M+H]⁺ being 352.0227 and the found value being 352.0230. d-nb.info This close agreement provides strong evidence for the proposed structure. Similarly, other derivatives have been characterized with high mass accuracy, such as a compound with a calculated m/z of 428.0540 and a found value of 428.0535. d-nb.info

Table 2: HRMS Data for Selected Derivatives of this compound

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₂H₁₈INO | ESI+ | 352.0227 [M+H]⁺ | 352.0230 | d-nb.info |

| C₁₈H₂₂INO | ESI+ | 428.0540 [M+H]⁺ | 428.0535 | d-nb.info |

| C₇H₈INOS | - | 281.9444 [M+H]⁺ | 281.9452 | thieme-connect.com |

| C₉H₁₀INO₂S | - | 323.9550 [M+H]⁺ | 323.9557 | thieme-connect.com |

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry, particularly for polar and thermally labile molecules. wikipedia.orgyoutube.com In ESI, a high voltage is applied to a liquid to create an aerosol, which generates ions from the analyte molecules in solution. nih.gov This method is advantageous because it typically produces intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M+Na]⁺), with minimal fragmentation. wikipedia.orgyoutube.com

ESI-MS is frequently employed in the analysis of this compound derivatives, often coupled with liquid chromatography (LC-MS) for the separation and identification of compounds in a mixture. mdpi.com The technique is sensitive and can be used to analyze a wide range of derivatives, including those with polar functional groups. nih.gov For instance, the characterization of various functionalized iodoalkynes derived from this compound has been successfully achieved using ESI-MS. rsc.org The observation of protonated or sodiated adducts in the mass spectrum is a common feature of ESI. researchgate.net Tandem mass spectrometry (ESI-MS/MS) can also be utilized to obtain structural information through the controlled fragmentation of selected ions. nih.gov

Other Spectroscopic Methods

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, other spectroscopic techniques provide valuable information about the electronic and vibrational states of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. uzh.chlibretexts.org The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of specific chromophores (light-absorbing parts of a molecule). libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org Since different covalent bonds vibrate at characteristic frequencies, the resulting IR spectrum serves as a unique "molecular fingerprint". rsc.orgmlsu.ac.in

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its structural features. nih.gov Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group (S-CH₃) is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations produce bands in the 1400-1600 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond stretch is typically weaker and found in the fingerprint region of the spectrum.

C-I Stretching: The carbon-iodine bond vibration is expected at lower wavenumbers, characteristically around 500 cm⁻¹. researchgate.net

Advanced Analytical Techniques

Advanced analytical methods are employed to investigate the specific properties and behaviors of this compound and its derivatives, particularly in the context of reaction monitoring and materials science applications.

Scanning Tunneling Microscopy Break-Junction (STM-BJ) for Single-Molecule Conductance Studies

The Scanning Tunneling Microscopy Break-Junction (STM-BJ) technique is a sophisticated method used to measure the electrical conductance of a single molecule. In this technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule of interest. This process can trap a single molecule between the tip and the substrate, forming a molecular junction. By measuring the current that flows through this junction at a fixed bias, the molecule's conductance can be determined.

Thioanisole and its derivatives, including this compound, are frequently used as "anchor groups" in these studies. The sulfur atom of the thioanisole moiety forms a reliable bond with the gold electrodes, securing the molecular wire in the junction. The conductance of these molecular wires is highly dependent on the structure of the molecule, including the nature of the anchor group and the conjugated backbone.

Research has shown that the thioanisole anchor group plays a significant role in mediating the electronic coupling between the molecular wire and the gold electrodes. The conductance values for various oligo(arylene–ethynylene) (OAE) type molecular wires featuring thioanisole anchors have been measured, providing fundamental insights into charge transport at the nanoscale.

| Compound Type | Anchor Group | log(G/G₀) |

| 2,5-diethynylthiophene derivative | Thioanisole | -3.81 ± 0.36 |

| 2,5-diethynylthiophene derivative | DMBT | -3.77 ± 0.36 |

| Ru(II) trans-Bis(acetylide) Complex | 4-C₆H₄SMe | 1.4 ± 0.4 nS |

| Pt(II) trans-Bis(acetylide) Complex | 4-C₆H₄SMe | 1.8 ± 0.6 nS |

| (G/G₀ represents the conductance relative to the quantum of conductance. nS = nanosiemens) |